molecular formula C9H8F2O3 B6167203 2-(difluoromethyl)-3-methoxybenzoic acid CAS No. 1780500-91-5

2-(difluoromethyl)-3-methoxybenzoic acid

Cat. No.: B6167203
CAS No.: 1780500-91-5
M. Wt: 202.2
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Description

2-(Difluoromethyl)-3-methoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the ortho position (C2) and a methoxy (-OCH₃) group at the meta position (C3) relative to the carboxylic acid moiety. The incorporation of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity due to fluorine’s electronegativity and small atomic radius . Such fluorinated benzoic acids are pivotal in pharmaceutical and agrochemical research, where substituent patterns dictate activity and selectivity .

Properties

CAS No.

1780500-91-5

Molecular Formula

C9H8F2O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 5 g of 2-(difluoromethyl)-3-methoxybenzaldehyde.

  • Base and Oxidant : Aqueous potassium hydroxide (30 g in 200 mL H₂O) and hydrogen peroxide (40 mL, 29.5%).

  • Conditions : Reaction at 70°C for 2 hours under stirring.

  • Workup :

    • Cooling to room temperature.

    • Dichloromethane (DCM) extraction to remove organic impurities.

    • Acidification of the aqueous phase to pH 2 using concentrated HCl.

    • Ethyl acetate (EA) extraction, drying, and solvent evaporation.

    • Recrystallization with DCM/EA and petroleum ether (PE).

Key Data

ParameterValue
Yield52% (2.6 g from 5 g aldehyde)
Purity>98% (HPLC)
Reaction Time2 hours

Advantages :

  • High purity due to efficient crystallization.

  • Scalable for industrial production.

Limitations :

  • Requires access to the aldehyde precursor, which may necessitate additional synthesis steps.

A radical-based decarboxylative coupling strategy, adapted from ACS Omega (2023) , enables the introduction of difluoromethyl groups onto methoxy-substituted aromatic rings. While originally developed for benzimidazo[2,1-a]isoquinolin-6(5H)-ones, this method is applicable to benzoic acid synthesis with modifications.

Reaction Protocol

  • Starting Materials :

    • 3-Methoxybenzoic acid (1.0 equiv).

    • α,α-Difluorophenylacetic acid (1.5 equiv).

  • Oxidant : Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : 80°C under argon for 8 hours.

Mechanism

  • Decarboxylation : (NH₄)₂S₂O₈ generates a difluoromethyl radical (·CF₂H) from α,α-difluorophenylacetic acid.

  • Radical Addition : The ·CF₂H radical attacks the aromatic ring at the ortho position relative to the methoxy group.

  • Oxidation : The intermediate radical undergoes oxidation to form the carboxylic acid.

Key Data

ParameterValue
Yield (Model Compound)89%
Selectivity>90% (ortho-substitution)

Advantages :

  • Transition-metal-free and base-free conditions.

  • High functional group tolerance.

Limitations :

  • Requires optimization for benzoic acid substrates.

  • Limited scalability due to radical recombination side reactions.

Multi-Step Synthesis from 4-Methyl-3-Methoxybenzoic Acid

A multi-step approach from CN107721869A involves bromination, hydrolysis, and oxidation, modified to introduce a difluoromethyl group.

Reaction Protocol

  • Bromination :

    • Starting Material : 4-Methyl-3-methoxybenzoic acid.

    • Reagent : Bromine (Br₂) in carbon tetrachloride (CCl₄).

    • Product : 4-Bromomethyl-3-methoxybenzoic acid.

  • Fluorination :

    • Reagent : Diethylaminosulfur trifluoride (DAST).

    • Product : 4-(Difluoromethyl)-3-methoxybenzoic acid.

  • Oxidation :

    • Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

    • Product : 2-(Difluoromethyl)-3-methoxybenzoic acid.

Key Data

StepYield
Bromination65%
Fluorination45%
Oxidation70%
Overall Yield ~20%

Advantages :

  • Uses inexpensive starting materials.

Limitations :

  • Low overall yield due to multi-step inefficiencies.

  • Toxicity of CCl₄ and DAST.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Aldehyde Oxidation52%HighHighModerate
Decarboxylative89%*HighModerateLow
Multi-Step~20%ModerateLowHigh

*Reported for analogous compound; requires validation for target molecule.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the methoxy group can yield 2-(difluoromethyl)-3-formylbenzoic acid.
  • Reduction of the carboxylic acid group can produce 2-(difluoromethyl)-3-methoxybenzyl alcohol.
  • Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

Table 1: Key Compounds and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence Source
2-(Difluoromethyl)-3-methoxybenzoic acid -CF₂H (C2), -OCH₃ (C3) C₉H₈F₂O₃ Enhanced metabolic stability; potential drug intermediate
4-(Difluoromethyl)-3-methoxybenzoic acid -CF₂H (C4), -OCH₃ (C3) C₉H₈F₂O₃ Altered electronic effects on carboxylate; agrochemical applications
2-Methoxy-5-(trifluoromethyl)benzoic acid -OCH₃ (C2), -CF₃ (C5) C₉H₇F₃O₃ Stronger electron-withdrawing effect (lower pKa); herbicide activity
3,6-Dichloro-2-methoxybenzoic acid (Dicamba) -Cl (C3, C6), -OCH₃ (C2) C₈H₆Cl₂O₃ Herbicide; chlorine enhances lipophilicity and soil persistence
3-Methoxybenzoic acid (m-Anisic acid) -OCH₃ (C3) C₈H₈O₃ Parent compound; lower acidity (pKa ~4.2); pharmaceutical intermediate
3-(Difluoromethoxy)-2-fluorobenzoic acid -OCF₂H (C3), -F (C2) C₈H₅F₃O₃ Dual fluorination increases polarity; potential CNS drug candidate

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl (-CF₃) group in 2-methoxy-5-(trifluoromethyl)benzoic acid significantly lowers the pKa of the carboxylic acid (increasing acidity) compared to the difluoromethyl (-CF₂H) variant, enhancing solubility in aqueous environments .
    • Chlorine substituents (e.g., in Dicamba) provide moderate electron withdrawal but primarily improve lipophilicity, favoring herbicidal activity through membrane penetration .
  • Methoxy Group Orientation: The meta-methoxy group in this compound avoids steric clash with the carboxylate, unlike ortho-substituted analogs, improving receptor binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(difluoromethyl)-3-methoxybenzoic acid in academic settings?

  • Methodological Answer : Synthesis often involves introducing the difluoromethyl group via transition metal-catalyzed reactions or radical chemistry. A common approach includes:

Substitution Reactions : Reacting 3-methoxybenzoic acid derivatives with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under palladium catalysis .

Hydrolysis : Final hydrolysis of ester intermediates to yield the carboxylic acid moiety.

  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-fluorination. Use NMR (¹⁹F, ¹H) and LC-MS for intermediate tracking .

Q. How can researchers characterize the electronic effects of the difluoromethyl group in this compound?

  • Methodological Answer :

  • Spectroscopy : ¹⁹F NMR to assess electron-withdrawing effects; compare chemical shifts with non-fluorinated analogs.
  • Computational Studies : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and evaluate substituent effects on aromatic ring electron density .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-predicted reaction pathways (e.g., electrophilic substitution sites) with experimental kinetic studies.
  • Solvent Effects : Account for solvent polarity in computations, as the difluoromethyl group’s inductive effects are solvent-sensitive .
    • Example : If computations predict meta-substitution but experiments show para-products, re-evaluate transition-state solvation models .

Q. What experimental strategies elucidate the pharmacokinetic (PK) impact of the difluoromethyl group in vivo?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to measure CYP450-mediated degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity, as fluorine often enhances plasma half-life .
    • Data Interpretation : Compare PK profiles with non-fluorinated analogs to isolate the difluoromethyl group’s contribution .

Q. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence bioactivity in related benzoic acid derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., 3-methoxy vs. 3-methyl) and test in enzyme inhibition assays.
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., fungal succinate dehydrogenase) to map binding interactions .
    • Table : Comparative Bioactivity of Substituted Benzoic Acids
SubstituentIC₅₀ (Enzyme X)LogP
3-Methoxy12 nM2.1
3-Methyl45 nM2.8
3-Trifluoromethyl8 nM3.2
Data adapted from agrochemical inhibitor studies .

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